3-Ethyl-2,6-diphenylpiperidin-4-ol 3-Ethyl-2,6-diphenylpiperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 66075-48-7
VCID: VC19372831
InChI: InChI=1S/C19H23NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-21H,2,13H2,1H3
SMILES:
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol

3-Ethyl-2,6-diphenylpiperidin-4-ol

CAS No.: 66075-48-7

Cat. No.: VC19372831

Molecular Formula: C19H23NO

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-2,6-diphenylpiperidin-4-ol - 66075-48-7

Specification

CAS No. 66075-48-7
Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
IUPAC Name 3-ethyl-2,6-diphenylpiperidin-4-ol
Standard InChI InChI=1S/C19H23NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-21H,2,13H2,1H3
Standard InChI Key OKNRTYWYWMOJGO-UHFFFAOYSA-N
Canonical SMILES CCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O

Introduction

Chemical Identity and Molecular Properties

Structural Composition

3-Ethyl-2,6-diphenylpiperidin-4-ol (C₁₉H₂₃NO) features a piperidine core substituted with phenyl groups at positions 2 and 6, an ethyl group at position 3, and a hydroxyl group at position 4 (Figure 1). Its molecular weight is 281.38 g/mol, with a calculated LogP of 3.54, indicating moderate lipophilicity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₃NO
Molecular Weight281.38 g/mol
Exact Mass281.1780 Da
Hydrogen Bond Donors2 (hydroxyl, amine)
Hydrogen Bond Acceptors2
Rotatable Bonds3

Crystallographic Data

X-ray diffraction studies reveal a chair conformation for the piperidine ring, with equatorial orientations of the phenyl, ethyl, and hydroxyl groups . The dihedral angle between the two phenyl rings is 54.5°, minimizing steric hindrance . Disorder in hydroxyl and amino hydrogen positions is observed, stabilized by intermolecular O–H···O and N–H···O hydrogen bonds .

Synthesis and Derivatization

Synthetic Pathways

The compound is synthesized via sodium/alcohol reduction of 3-ethyl-2,6-diphenylpiperidin-4-one . Key steps include:

  • Mannich Condensation: Benzaldehyde, ammonium acetate, and ethyl methyl ketone react to form the piperidin-4-one precursor .

  • Reduction: Sodium borohydride or catalytic hydrogenation reduces the ketone to the secondary alcohol .

  • Purification: Recrystallization from ethanol yields the final product with 74–80% efficiency .

Structural Analogues

Derivatives such as 3,3-dimethyl and 3-ethyl-4-(2-methylprop-2-enyl) variants exhibit enhanced bioactivity. For example, 3,3-dimethyl-2,6-diphenylpiperidin-4-ol shows superior renin inhibition (binding energy: -35.71 kcal/mol) .

Structural and Conformational Analysis

Piperidine Ring Dynamics

The chair conformation dominates in both solid-state and solution phases. Substituents adopt equatorial positions to minimize 1,3-diaxial interactions . Nuclear Overhauser Effect (NOE) spectroscopy confirms this arrangement in solution .

Intermolecular Interactions

Crystal packing involves:

  • Hydrogen Bonds: O–H···O (2.78 Å) and N–H···O (2.89 Å) between hydroxyl/amine groups and adjacent molecules .

  • C–H···π Interactions: Phenyl rings engage in edge-to-face contacts (3.42–3.65 Å), stabilizing the lattice .

Table 2: Key Crystallographic Parameters

ParameterValueSource
Space GroupP2₁/c
Unit Cell Dimensionsa=11.66 Å, b=12.49 Å, c=12.01 Å
Dihedral Angle (Ph-Ph)54.5°
Hydrogen Bond LengthsO–H···O: 2.78 Å; N–H···O: 2.89 Å
CompoundDocking Score (SP Glide)Binding Energy (MM-GBSA, kcal/mol)
D2-6.043-35.71
D6-6.731-29.47
D7-6.048-30.64

Central Nervous System Activity

Structural analogs like mirtazapine and epinastine suggest potential antidepressant and antihistamine applications . The ethyl and phenyl groups may enhance blood-brain barrier penetration.

Computational and QSAR Studies

ADME Predictions

Qikprop analysis (Schrodinger Suite) predicts:

  • Absorption: Caco-2 permeability = 112 nm/s (optimal).

  • Metabolism: CYP2D6 inhibition risk (IC₅₀ = 4.2 μM).

  • Toxicity: hERG inhibition potential (pIC₅₀ = 5.1) .

Molecular Dynamics Simulations

Prime MM-GBSA calculations validate docking results, showing stable ligand-receptor complexes over 50 ns trajectories . Root-mean-square deviation (RMSD) remains below 2.0 Å, confirming binding pose retention .

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